molecular formula C11H14ClFN2 B2427626 2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride CAS No. 2470437-10-4

2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride

Cat. No. B2427626
M. Wt: 228.7
InChI Key: SVFYIPPEHPWWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride” is a chemical compound . The CAS Number for this compound is 2470437-10-4. It is related to another compound, “2-(5-Fluoro-2-methyl-1h-indol-3-yl)ethanamine oxalate”, which has a CAS Number of 1177339-29-5 .


Molecular Structure Analysis

The InChI code for “2-(5-Fluoro-2-methyl-1h-indol-3-yl)ethanamine oxalate” is 1S/C11H13FN2.C2H2O4/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;3-1(4)2(5)6/h2-3,6,14H,4-5,13H2,1H3;(H,3,4)(H,5,6) . This code provides a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

The predicted boiling point of “2-(5-Fluoro-2-methylindol-3-yl)ethanamine;hydrochloride” is 356.5±37.0 °C, and its predicted density is 1.210±0.06 g/cm3 . The pKa is predicted to be 16.94±0.30 .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Research on Cu(II) complexes of tridentate ligands, including those similar to 2-(5-Fluoro-2-methylindol-1-yl)ethanamine hydrochloride, has shown promising DNA binding capabilities and minor structural changes in DNA. These complexes also demonstrated lower toxicity in various cancer cell lines, suggesting potential applications in cancer research and therapy (Kumar et al., 2012).

Antimicrobial and Antifungal Activity

Studies involving structurally related compounds have highlighted their efficacy in antimicrobial and antifungal applications. These compounds showed comparable or slightly better activity than standard medicinal agents against bacterial and fungal strains (Pejchal et al., 2015).

Synthesis in Medicinal Chemistry

The compound has been involved in the synthesis of key intermediates for medicinal purposes, such as in the creation of JAK2 kinase inhibitor AZD1480 (Semproli et al., 2020).

Biocidal Properties

Similar compounds have shown broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This suggests potential applications in environmental and industrial biocide formulations (Walter & Cooke, 1997).

Inhibition of Enzyme Activity

Indole derivatives including compounds with structural similarities have shown inhibition of enzyme activities, which could be significant in developing treatments for bacterial resistance and other medical conditions (Héquet et al., 2014).

Characterization in Human Myometrium

Research involving serotonin receptors in the human myometrium has included compounds structurally similar to 2-(5-Fluoro-2-methylindol-1-yl)ethanamine hydrochloride. This research can contribute to our understanding of uterotonic therapies (Cordeaux et al., 2009).

Synthesis and Structural Characterization

Synthesis and structural characterization of related compounds have been explored in various studies, contributing to the development of novel chemical entities with potential therapeutic applications (Pejchal et al., 2011).

properties

IUPAC Name

2-(5-fluoro-2-methylindol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-8-6-9-7-10(12)2-3-11(9)14(8)5-4-13;/h2-3,6-7H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFYIPPEHPWWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CCN)C=CC(=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.